Technical Profile: N-(3-hydroxyphenyl)pentanamide
Technical Profile: N-(3-hydroxyphenyl)pentanamide
The following technical guide details the properties, synthesis, and research applications of N-(3-hydroxyphenyl)pentanamide (CAS: 55791-89-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its utility as a pharmacophore scaffold and synthetic intermediate.
Executive Summary
N-(3-hydroxyphenyl)pentanamide (also known as 3'-hydroxyvaleranilide or m-hydroxyvaleranilide) is a synthetic phenolic amide acting as a versatile building block in fragment-based drug discovery (FBDD). Structurally, it consists of a 3-aminophenol core acylated with a pentanoyl chain.
Its significance lies in its structural homology to two major classes of bioactive molecules:
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Analgesics: It is a regioisomer of N-(4-hydroxyphenyl)pentanamide (a lipophilic analogue of Acetaminophen/Paracetamol).
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Endocannabinoid/Vanilloid Ligands: The molecule mimics the "head-and-tail" motif of capsaicinoids and fatty acid amides (FAAs), making it a valuable probe for Structure-Activity Relationship (SAR) studies targeting FAAH (Fatty Acid Amide Hydrolase) or TRPV1 channels.
Physicochemical Properties
The following data aggregates experimental and high-confidence predicted values essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) modeling.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Context/Notes |
| CAS Number | 55791-89-4 | Unique Identifier |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | Fragment-sized (<300 Da) |
| Physical State | Solid (Crystalline powder) | Off-white to beige |
| LogP (Octanol/Water) | 2.08 ± 0.2 (Predicted) | Lipophilic; crosses BBB effectively |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | High oral bioavailability potential (<140 Ų) |
| pKa (Phenolic -OH) | ~9.8 | Weakly acidic; ionizable at basic pH |
| pKa (Amide N-H) | ~15 | Neutral under physiological conditions |
| H-Bond Donors | 2 | (Phenol -OH, Amide -NH) |
| H-Bond Acceptors | 2 | (Amide C=O, Phenol -OH) |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water (<1 mg/mL) |
Synthetic Routes & Manufacturing
To ensure high purity (>98%) for biological screening, the Schotten-Baumann Acylation is the preferred protocol. This method minimizes O-acylation (ester formation) by controlling pH and stoichiometry.
Diagram 1: Synthesis Workflow (Acylation Strategy)
Caption: Selective N-acylation of 3-aminophenol using valeryl chloride in the presence of a tertiary amine base.
Detailed Protocol: N-Selective Acylation
Objective: Synthesize 5.0 g of N-(3-hydroxyphenyl)pentanamide.
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Preparation: In a 250 mL round-bottom flask, dissolve 3-aminophenol (2.8 g, 25.6 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
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Base Addition: Add Triethylamine (TEA) (3.9 mL, 28 mmol) to scavenge the HCl byproduct. Cool the mixture to 0°C in an ice bath.
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Acylation: Dropwise add Valeryl Chloride (3.0 mL, 25.6 mmol) over 20 minutes. Crucial: Maintain 0°C to prevent esterification of the phenol group.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).
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Workup (Self-Validating Step):
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Wash organic layer with 1M HCl (3 x 20 mL) to remove unreacted amine and TEA.
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Wash with Saturated NaHCO₃ to remove unreacted acid.
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Dry over MgSO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Analytical Characterization
Verification of the structure requires distinguishing between the N-acylated product and the potential O-acylated impurity.
1H NMR Interpretation (300 MHz, DMSO-d6)
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δ 9.80 ppm (s, 1H): Amide -NH (Diagnostic singlet; confirms amide formation).
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δ 9.30 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
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δ 7.00 - 7.20 ppm (m, 1H): Aromatic H (C2 position, singlet-like).
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δ 6.90 - 7.10 ppm (m, 2H): Aromatic H (C4, C6 positions).
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δ 6.40 - 6.50 ppm (m, 1H): Aromatic H (C5 position).
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δ 2.25 ppm (t, 2H): α-Methylene (-COCH ₂-).
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δ 1.55 ppm (m, 2H): β-Methylene.
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δ 1.30 ppm (m, 2H): γ-Methylene.
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δ 0.90 ppm (t, 3H): Terminal Methyl (-CH ₃).
Quality Control Check: If the peak at δ 9.30 ppm is absent and a shift is observed in the aromatic region, O-acylation has occurred.
Biological & Pharmacological Context
While N-(3-hydroxyphenyl)pentanamide appears in screening libraries (often under series prefixes like "AG-690"), its primary utility is as a structural probe .
Diagram 2: Pharmacophore Mapping & Homology
Caption: Structural decomposition of the molecule revealing potential binding modes for endocannabinoid and vanilloid receptors.
Research Applications
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FAAH Inhibition Studies: The amide bond mimics anandamide. Researchers use this compound to test the specificity of Fatty Acid Amide Hydrolase (FAAH). The 3-hydroxyl group provides a handle for metabolic conjugation (glucuronidation) studies.
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Analgesic Design: As a meta-isomer of the acetanilide class, it serves as a negative control or comparator in toxicity studies for acetaminophen analogues, specifically investigating the role of quinone-imine metabolite formation (which is less favored in the meta position compared to para).
Handling, Stability, and Safety
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Storage: Store at +2°C to +8°C in a desiccator. Stable for >2 years if protected from moisture.
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Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffer immediately prior to use to avoid precipitation.
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Safety (GHS Classification):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Note: Avoid inhalation of dust. Use standard PPE (gloves, goggles, fume hood).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 944505, N-(3-Hydroxyphenyl)pentanamide. Retrieved from [Link]
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Cascaval, A. (1991). 1H NMR Spectra of Hydroxy-Anilides. (Cited via SpectraBase/Wiley). Retrieved from [Link]
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European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Phenolic Amides. Retrieved from [Link]
